

"in vitro evaluation of Cyclobuta[B]furo[2,3-D]pyridine cytotoxicity"

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Compound of Interest

Compound Name: Cyclobuta[B]furo[2,3-D]pyridine

Cat. No.: B12551510

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With a notable absence of direct studies on the in vitro cytotoxicity of **Cyclobuta[B]furo[2,3-D]pyridine**, this report focuses on the closely related and well-researched bioisosteric furo[2,3-d]pyrimidine and furo[2,3-b]pyridine scaffolds. The data and protocols presented herein are derived from studies on these analogous structures to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in the potential cytotoxic properties of this class of compounds.

Application Notes

The furo[2,3-d]pyrimidine and furo[2,3-b]pyridine cores are key components in a variety of synthetic compounds exhibiting significant cytotoxic and antiproliferative activities. These heterocyclic systems serve as versatile scaffolds for the development of novel anticancer agents. Studies have demonstrated that derivatives of these core structures can induce cell death in a range of human cancer cell lines, often with high potency and selectivity.

The mechanism of cytotoxicity is frequently attributed to the induction of apoptosis, as evidenced by cell cycle arrest and the activation of key executioner caspases.[1] Furthermore, some derivatives have been shown to target specific signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[2] The cytotoxic efficacy of these compounds is often evaluated using standard in vitro assays, including the MTT assay for cell viability and flow cytometry for cell cycle and apoptosis analysis.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative furo[2,3-d]pyrimidine and furo[2,3-b]pyridine derivatives against various human cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (μM) or nanomolar (nM) concentrations.

Compound ID	Parent Scaffold	Cancer Cell Line	GI50 / IC50	Reference
5d	Furo[2,3-d]pyrimidine based chalcone	NCI 59-cell line panel (mean)	2.41 μM (GI50)	[1]
5e	Furo[2,3-d]pyrimidine based chalcone	NCI 59-cell line panel (mean)	1.23 μM (GI50)	[1]
VIa	Furo[2,3-d]pyrimidine derivative	Resistant MCF-7	1.20 \pm 0.21 μM	[2]
VIb	Furo[2,3-d]pyrimidine derivative	Resistant MCF-7	1.90 \pm 0.32 μM	[2]
10b	Furo[2,3-d]pyrimidine derivative	Breast Cancer HS 578T	1.51 μM (GI50)	[2]
17d	Tetrahydrothieno[2,3-b]quinolone-2-carboxamide	Melanoma MDA-MD-435	23 nM (GI50)	[3]
17d	Tetrahydrothieno[2,3-b]quinolone-2-carboxamide	Breast Cancer MDA-MB-468	46 nM (GI50)	[3]
12n	Pyrrolo[2,3-d]pyrimidinone	HeLa	6.55 \pm 0.31 μM (IC50)	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the in vitro evaluation of novel **Cyclobuta[B]furo[2,3-D]pyridine** derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Test compound (**Cyclobuta[B]furo[2,3-D]pyridine** derivative)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 μ L of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

- Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

- Treated and untreated cancer cells
- Caspase-3 colorimetric or fluorometric assay kit (commercially available)
- Cell lysis buffer
- Microplate reader

Procedure:

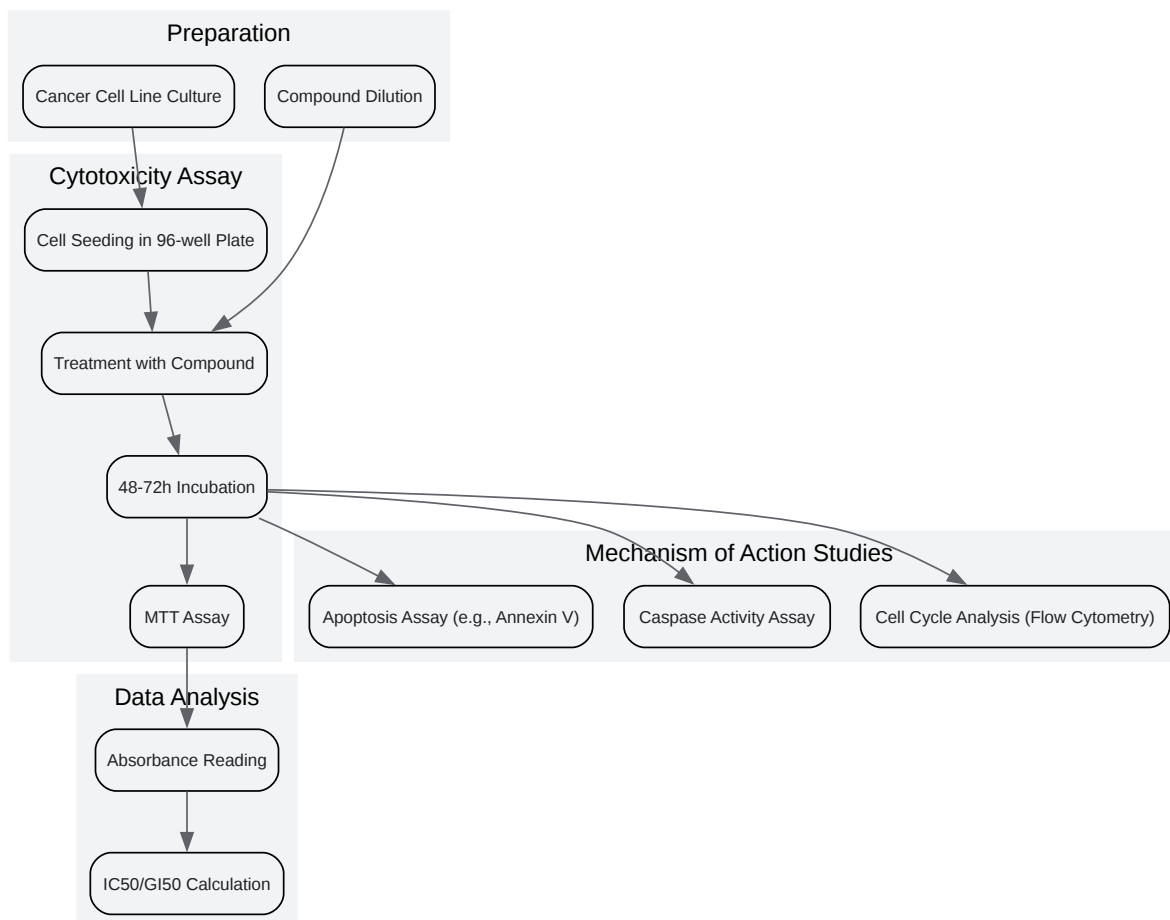
- Cell Lysis: After treating the cells with the test compound for the desired time, harvest the cells and lyse them using the provided lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Caspase-3 Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
- Data Analysis: Quantify the caspase-3 activity based on the manufacturer's protocol and normalize it to the protein concentration. An increase in caspase-3 activity in treated cells compared to untreated cells indicates apoptosis induction.[1]

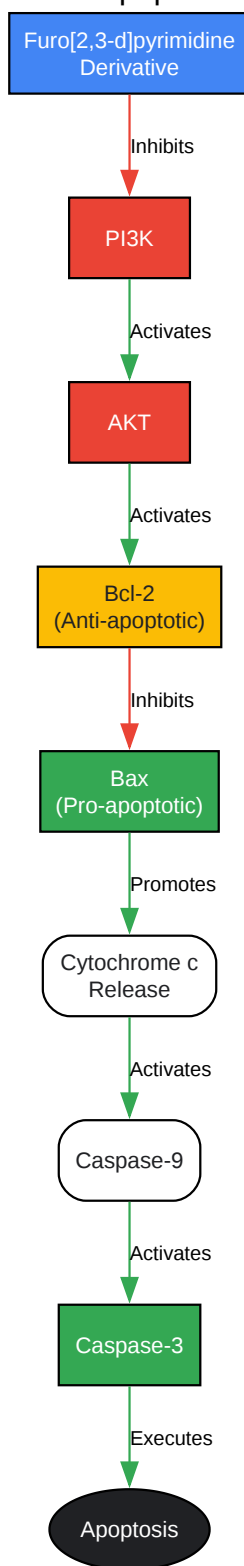
Visualizations

Experimental Workflow for In Vitro Cytotoxicity Evaluation

Experimental Workflow for In Vitro Cytotoxicity Evaluation



Hypothesized Apoptotic Pathway

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